molecular formula C9H16N2O2 B12659886 (1)-N,N-Diethyl-5-oxopyrrolidine-2-carboxamide CAS No. 85187-32-2

(1)-N,N-Diethyl-5-oxopyrrolidine-2-carboxamide

Cat. No.: B12659886
CAS No.: 85187-32-2
M. Wt: 184.24 g/mol
InChI Key: IZCZSKAHNSOBSI-UHFFFAOYSA-N
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Description

(1)-N,N-Diethyl-5-oxopyrrolidine-2-carboxamide is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its pyrrolidine ring, which is substituted with a carboxamide group and a ketone group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1)-N,N-Diethyl-5-oxopyrrolidine-2-carboxamide typically involves the reaction of diethylamine with a suitable pyrrolidine derivative. One common method involves the acylation of diethylamine with 5-oxopyrrolidine-2-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the product. Industrial methods also incorporate advanced purification techniques, including distillation and crystallization, to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

(1)-N,N-Diethyl-5-oxopyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

(1)-N,N-Diethyl-5-oxopyrrolidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (1)-N,N-Diethyl-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-2-pyrrolidone: Similar structure but lacks the ketone group.

    N,N-Dimethyl-5-oxopyrrolidine-2-carboxamide: Similar structure but with different alkyl groups.

    5-Oxopyrrolidine-2-carboxylic acid: Lacks the diethylamine group.

Uniqueness

(1)-N,N-Diethyl-5-oxopyrrolidine-2-carboxamide is unique due to the presence of both the diethylamine and ketone groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

85187-32-2

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

N,N-diethyl-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C9H16N2O2/c1-3-11(4-2)9(13)7-5-6-8(12)10-7/h7H,3-6H2,1-2H3,(H,10,12)

InChI Key

IZCZSKAHNSOBSI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1CCC(=O)N1

Origin of Product

United States

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